molecular formula C7H12N2 B3003937 3,5-diethyl-1H-pyrazole CAS No. 2817-73-4

3,5-diethyl-1H-pyrazole

Cat. No. B3003937
Key on ui cas rn: 2817-73-4
M. Wt: 124.187
InChI Key: UFLLSVUGUWBXJA-UHFFFAOYSA-N
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Patent
US06750230B2

Procedure details

A solution of 3,5-heptanedione (10.0 g, 0.078 mmol) in ethanol (40 ml) was treated dropwise with hydrazine hydrate (4.2 ml, 0.086 mmol) at room temperature producing an exotherm that was cooled by use of an ice bath. After the addition was complete the reaction mixture was allowed to warm to room temperature. The solution was concentrated under reduced pressure. The oil was partitioned between dichloromethane and brine. The aqueous layer was extracted with dichloromethane (×2). The combined organic phases were dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure to afford the title compound (9.66 g) as a pale yellow oil that partly solidified on standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3](=O)[CH2:4][C:5](=O)[CH2:6][CH3:7].O.[NH2:11][NH2:12]>C(O)C>[CH2:2]([C:3]1[CH:4]=[C:5]([CH2:6][CH3:7])[NH:12][N:11]=1)[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CCC(CC(CC)=O)=O
Name
Quantity
4.2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
producing an exotherm that
TEMPERATURE
Type
TEMPERATURE
Details
was cooled by use of an ice bath
ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oil was partitioned between dichloromethane and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NNC(=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9.66 g
YIELD: CALCULATEDPERCENTYIELD 99728.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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